Piperidinol is an important scaffold in medicinal chemistry. The table below summarizes key research on piperidinol-based compounds, which illustrates the scaffold's significance but also highlights that specific NMR data for the core structure is often embedded in studies of more complex molecules.
| Compound / Study Focus | Relevance / Key Finding | Reported Analytical Data |
|---|---|---|
| PIPD1 & FMD-88 [1] | Novel piperidinol-based MmpL3 inhibitors active against Mycobacterium abscessus. | Compound structures confirmed by (^1)H-NMR, (^{13})C-NMR, and mass spectrometry [1]. |
| Anti-tuberculosis Hit Optimization [2] | A commercially available piperidinol compound (1) identified as a hit against tuberculosis. | A 22-member library was synthesized; biological activity (MIC) was reported, but specific NMR shifts for the core 2-piperidinol were not provided [2]. |
| This compound as a Reaction Product [3] | A unique six-membered ring this compound derivative was identified as a major product of lysine oxidation. | Serves as a structural analogue, confirming the this compound motif can be a stable product in biochemical pathways [3]. |
To help visualize the general workflow for characterizing such a compound, the following diagram outlines the key steps from synthesis to data interpretation.
Experimental Workflow for NMR Characterization
I hope this information helps contextualize your search for this compound NMR data. Obtaining this specific spectrum likely requires querying a specialized analytical database.
Piperidine derivatives exhibit a broad spectrum of pharmacological activities. The table below summarizes some key applications and representative quantitative data.
| Pharmacological Activity | Representative Compound / Class | Key Molecular Target / Mechanism | Representative Quantitative Data (IC50/Ki) |
|---|---|---|---|
| Anticancer | N-(piperidine-4-yl)benzamide derivative [1] | Not Specified | IC₅₀ value 15-fold higher than Sorafenib [1] |
| IKKb inhibitor (EF24 analog) [2] | IκB kinase (IKKb) inhibition | Better IKKb inhibition than reference drug [2] | |
| Benzenesulfonamide derivatives [2] | Carbonic Anhydrase (CA) IX/XII inhibition | Potent inhibition of CA II, IX, XII [2] | |
| Antiviral | Adamantane-substituted piperidine [1] | Rimantadine-resistant influenza A strains | IC₅₀ = 7.7 µM [1] |
| Antimicrobial | Piperidine-4-one oxime derivative [1] | Antifungal (vs. Candida-51) | MIC more effective than amphotericin B [1] |
| α-Glucosidase Inhibition | Chiral 3,4-dihydroxy piperidine [3] | α-Glucosidase inhibition | IC₅₀ = 102.96 µM (3-4x higher than standard) [3] |
| Antidepressant | Piperine [1] | Antidepressant-like effects in mice | Demonstrated effect in chronic mild stress model [1] |
| Antipsychotic | Melperone [4] | Second-generation antipsychotic | Synthesized via pyridine hydrogenation [4] |
Multiple synthetic strategies are employed to construct the piperidine ring, each with specific protocols and considerations.
This is a fundamental method for converting readily available pyridines into piperidines [4].
This modern, environmentally friendly approach uses electricity instead of chemical reductants [5].
The workflow for this synthesis is outlined below.
This method uses rhodium-catalyzed hydroformylation to trigger cyclization [6].
The piperidine ring is a versatile scaffold, and its biological activity is highly dependent on substitution patterns.
Piperidine-based compounds exert their effects by modulating key cellular signaling pathways. The anticancer activities of piperine, a natural piperidine derivative, provide a clear example of this multi-target mechanism, as shown below.
Diagram: Piperine, a natural piperidine derivative, inhibits multiple pro-survival signaling pathways (PI3k/Akt, NF-κB, STAT-3) and induces cell cycle arrest, leading to mitochondrial-mediated apoptosis in cancer cells [7].
Piperidine remains a cornerstone heterocycle in medicinal chemistry. Future research directions include:
The table below summarizes the basic identifying information for this compound [1].
| Property | Description |
|---|---|
| Chemical Name | This compound |
| CAS Registry Number | 45506-41-0 [2] |
| Molecular Formula | C₅H₁₁NO [1] |
| IUPAC Name | Piperidin-2-ol |
A closely related compound is 2-Piperidinone (CAS 675-20-7), which has the formula C₅H₉NO and is the lactam form of this compound [3]. It's important to distinguish between these two in synthesis and analysis.
The core of your query revolves around the chiral center at the second carbon of the piperidine ring. The substituents on this carbon are -OH, -H, -N-, and the rest of the carbon chain, which are all different, making it a chiral center [4].
The study on oxidative deamination provides a reproducible experimental protocol [6]:
The workflow for this experiment can be summarized as follows:
The market for this compound is growing, driven by its role as a key intermediate in pharmaceuticals, particularly for antidepressants and antipsychotics [2]. The demand for high-purity, single-enantiomer intermediates in drug development underscores the importance of the stereochemical research discussed above.
Piperidine alkaloids are a widespread class of natural products characterized by a saturated six-membered ring containing five methylene groups and one amine group [1]. The following table summarizes prominent piperidine alkaloids and their natural plant sources.
| Alkaloid Name | Major Natural Source | Plant Family | Key Biological Activities / Notes |
|---|---|---|---|
| Piperine | Piper nigrum (Black Pepper) [2] [3] [1] | Piperaceae | Responsible for pungent taste; enhances bioavailability of drugs; shows anti-inflammatory, antioxidant, antimicrobial activity [3] [1] |
| Coniine | Conium maculatum (Poison Hemlock) [3] [4] | Apiaceae | Highly toxic; nicotinic acetylcholine receptor (nAChR) agonist; causes respiratory failure [3] |
| Lobeline | Lobelia inflata (Indian Tobacco) [3] [1] | Campanulaceae | Mixed nAChR agonist/antagonist; used for smoking cessation, respiratory conditions, CNS disorders [3] [1] |
| Anabasine | Nicotiana spp. (Tobacco) [3] | Solanaceae | nAChR agonist [3] |
| Ammodendrine | Lupinus spp. (Lupins) [3] | Fabaceae | Associated with teratogenic effects (e.g., crooked calf disease) [3] |
| 1-Deoxynojirimycin | Morus alba (White Mulberry) [3] | Moraceae | Potent α-glycosidase inhibitor; potential for hyperglycemia and obesity treatment [3] |
| Cytisine | Laburnum anagyroides [3] | Fabaceae | nAChR agonist; structure contains piperidine fused with quinolizidine [3] |
| Norditerpenoid Alkaloids (e.g., Aconitine, Methyllycaconitine) | Aconitum and Delphinium genera (e.g., Monkshood, Larkspur) [3] | Ranunculaceae | High biological activity; interact with voltage-gated sodium channels (VGSCs) and nAChRs; highly poisonous but have therapeutic potential (e.g., Lappaconitine HBr used as anti-arrhythmic in Russia) [3] |
For researchers aiming to evaluate the bioactivity of piperidine alkaloids, here are detailed methodologies for two key assays cited in recent literature.
A 2025 study investigated the interaction of the piperidine alkaloid lobeline with the model protein ovalbumin (OVA) to assess its anti-fibrillation and anti-glycation potential [5].
Protein Binding and Stability:
Anti-Aggregation Assay:
Anti-Glycation and Antioxidant Assay:
The piperidin-4-one ring is a key scaffold for many bioactive alkaloids and can be synthesized via a Mannich condensation reaction [6].
The core piperidine ring in many plant-derived alkaloids is biosynthesized from the amino acid L-lysine. The following diagram illustrates the key enzymatic steps in this pathway.
This pathway is fundamental to the formation of a vast array of piperidine alkaloids in nature [7] [1].
Piperidine alkaloids exhibit a remarkable "dose-dependent duality" – they can be highly toxic at one dose and therapeutically beneficial at another [3]. This makes them valuable as both lead compounds for drug development and tools for studying biological systems.
This compound is a heterocyclic compound featuring both a secondary amine group (-NH-) and a hydroxyl group (-OH) on its ring. This structure allows it to be a versatile player in hydrogen bonding.
The following diagram maps these donor and acceptor sites onto the this compound molecule.
Diagram: Visualization of hydrogen bond donor and acceptor sites on a this compound molecule.
Based on its functional groups, the theoretical hydrogen bonding capacity of this compound can be summarized as follows.
| Feature | Description / Capacity | Rationale |
|---|---|---|
| Total Hydrogen Bond Donors | 2 | One from the O-H group and one from the N-H group [1] [4]. |
| Total Hydrogen Bond Acceptors | 2 | Two atoms with lone pairs: the oxygen and the nitrogen [1] [3]. |
| Expected Bond Strength | Moderate | Typical for O-H···O/N and N-H···O/N bonds, with energies often in the 5-29 kJ/mol range [1] [2]. |
| Type of Bonds | Can form both Intermolecular and Intramolecular bonds [1] [2]. | Intermolecular bonds influence melting/boiling points; intramolecular bonds can influence the molecule's preferred shape (conformation). |
To move from theoretical prediction to experimental confirmation, here are detailed methodologies for key techniques.
This technique detects hydrogen bonding through its effect on the vibration frequency of O-H and N-H bonds.
NMR, particularly ¹H NMR, is sensitive to the electronic environment of atoms, which is altered by hydrogen bonding.
This is the most powerful technique as it provides a direct, three-dimensional picture of the molecule and its interactions in the solid state.
In drug discovery, hydrogen bonding is a primary mechanism for molecular recognition between a ligand and its biological target.
For a new researcher approaching this problem, the following workflow is recommended.
Diagram: A recommended experimental workflow for characterizing hydrogen bonds, progressing from solution-based analysis to definitive solid-state structure.
Piperidine rings are among the most common heterocycles in FDA-approved medications and drug candidates [1]. They serve as fundamental scaffolds for designing molecules for various therapeutic areas.
| Market Aspect | Detail |
|---|---|
| Global Piperidine Building Blocks Market Size (2025) | US$ 109 million (projected) [3] |
| Global Piperidine Building Blocks Market Size (2031) | US$ 150 million (projected) [3] |
| Projected Compound Annual Growth Rate (CAGR) | 5.6% (2025-2031) [3] |
| US 2-Piperidinol Market Growth (2026-2033) | CAGR of 6.3% [8] |
| Key End-User Industries | Pharmaceuticals, Agrochemicals, Scientific Research [3] [4] |
Here are detailed methodologies for the synthesis of piperidine derivatives and their incorporation into advanced drug delivery systems.
This protocol, adapted from recent research, describes creating hybrid molecules with potent antifungal activity [5].
The synthesis of the target compounds involves a multi-step pathway, with reductive amination as a key reaction.
Synthesis Pathways for N-Alkylpiperidine Antifungals
This protocol outlines the synthesis of a piperidine propanenitrile derivative and its formulation into sodium alginate/poly(vinyl alcohol) bioactive films for potential controlled drug delivery applications [1].
Workflow for Piperidine-Based Bioactive Film Preparation
Tuberculosis (TB) remains a devastating global health crisis, with the emergence of multi-drug resistant strains exacerbating the urgent need for novel therapeutic approaches. The piperidinol scaffold has emerged as a promising structural backbone for developing new anti-tubercular agents with potent activity against Mycobacterium tuberculosis. This heterocycle contains a six-membered ring with one nitrogen atom and five carbon atoms in the sp³-hybridized state, allowing for diverse chemical modifications that fine-tune pharmacological properties. Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction, with their synthesis being widely explored in medicinal chemistry [1].
The structural similarity of piperidinol derivatives to existing orally bioavailable drugs such as haloperidol and penfluridol initially highlighted their potential as drug-like molecules [2] [3]. Furthermore, compounds bearing the 4-chloro-3-trifluoromethylphenyl-4-piperidinol scaffold have demonstrated diverse bioactivities as antivirals, antibacterials, mu receptor agonists, and nociceptin receptor ligands, suggesting this is a biologically privileged scaffold for targeting various biological pathways [2]. Of particular significance is the fact that piperidinol-based anti-tubercular agents represent a novel chemotype that is unlikely to demonstrate cross-resistance with existing tuberculosis therapies, addressing a critical challenge in TB management [3].
Recent advances have elucidated the mechanism of action of specific piperidinol derivatives, with several compounds identified as efficient inhibitors of the mycolic acid transporter MmpL3 [4]. This membrane protein is essential for mycobacterial survival as it participates in the transport of trehalose monomycolate across the cell envelope, a critical step in the formation of the mycobacterial cell wall. The inhibition of this process leads to bacterial death through disruption of cell wall integrity, representing a promising target for novel anti-TB agents [4].
Table 1: Anti-tubercular Activity and Cytotoxicity of Selected Piperidinol Derivatives
| Compound ID | MIC against M. tuberculosis (μg/mL) | Cytotoxicity LD50 (μg/mL) | Therapeutic Index |
|---|---|---|---|
| 1 | 1.5 | 17.9 | 11.9 |
| 4b | 1.4 | 18.2 | 13.3 |
| 4m | 1.7 | 18.7 | 11.0 |
| 4a | 3.8 | 17.9 | 4.7 |
| 4j | 3.6 | 17.7 | 4.9 |
| 4l | 3.1 | 18.0 | 5.8 |
| 4g | 3.9 | 25.8 | 6.6 |
| 4c | 5.2 | 35.7 | 6.8 |
| 4o | 4.7 | 19.0 | 4.1 |
| 4p | 5.9 | 19.3 | 3.3 |
| 2 | 10.4 | 19.5 | 1.9 |
| 4f | 18.8 | 27.7 | 1.5 |
Table 2: Anti-tubercular Activity of Piperidine-4-imine Derivatives
| Compound Structure Characteristics | MIC (μg/mL) | Selectivity Index |
|---|---|---|
| 2-[1-(1H-benzimidazol-2-ylmethyl)piperidin-4-ylidene]hydrazinecarbothioamide | 6.25 | >10 |
| 2-[1-(1H-benzimidazol-2-ylmethyl)piperidin-4-ylidene]-N-hydroxyhydrazinecarbothioamide | 6.25 | >10 |
| 1-[1-(1H-benzimidazol-2-ylmethyl)piperidin-4-ylidene]guanidine | 6.25 | >10 |
| 2-[1-(1H-benzimidazol-2-ylmethyl)piperidin-4-ylidene]hydrazinecarboxamide | 6.25 | >10 |
The anti-tubercular activity of piperidinol derivatives has been extensively evaluated through high-throughput screening campaigns and subsequent structure-activity relationship studies. Initial screening of commercially available compound libraries identified a novel piperidinol derivative (Compound 1) with promising anti-tuberculosis activity (MIC 1.5 μg/mL) and favorable drug-like characteristics [2]. This discovery prompted the synthesis and evaluation of expanded libraries of analogs, leading to the identification of compounds with enhanced potency and improved selectivity.
Among the most promising compounds identified were 4b (MIC 1.4 μg/mL) and 4m (MIC 1.7 μg/mL), which demonstrated not only excellent anti-tubercular activity but also acceptable therapeutic indices (>10) based on cytotoxicity screening in Vero cells [2]. The therapeutic index, calculated as the ratio of cytotoxic concentration to MIC, provides a critical measure of a compound's potential window for therapeutic use. The structural features associated with optimal activity include specific aromatic substitutions and stereochemical configurations that will be discussed in detail in the structure-activity relationship section.
Recent research has also explored piperidin-4-imine derivatives incorporating benzimidazole motifs, with several compounds demonstrating potent anti-tubercular activity (MIC 6.25 μg/mL) and favorable selectivity indices [5] [6]. These compounds were designed following Lipinski's rule of five to ensure favorable pharmacokinetic properties, and all 20 novel chemical entities in this series demonstrated drug-like characteristics without violating these fundamental principles [6].
The relationship between chemical structure and anti-tubercular activity has been systematically investigated through the synthesis and evaluation of focused compound libraries. Several key structural determinants of potency have emerged from these studies:
A-ring substitutions: The 4-chloro-3-trifluoromethylphenyl group at the 4-position of the piperidinol ring appears to be critical for potent activity. Removal of either the chloro or trifluoromethyl group significantly diminishes anti-tubercular activity, with compound 5b and 5c showing reduced activity (MIC 25 μg/mL) compared to the lead compound 4b (MIC 1.4 μg/mL) [2]. Complete removal of both substituents (compound 5a) led to a dramatic loss of activity (MIC 100 μg/mL).
C-ring modifications: The phenoxy C-ring tolerates certain substitutions, with 4-chloro (4a,b) and 4-trifluoromethyl (4m,n) analogs demonstrating the most potent anti-tubercular activity. In contrast, unsubstituted phenyl (4c,d and 4e,f) and 2,5-dimethyl substituted (4o,p) analogs showed reduced activity, indicating that electron-withdrawing groups at the para position enhance potency [2].
Stereochemical influences: Interestingly, no clear correlation between stereochemistry at the central secondary hydroxyl group and anti-tubercular activity has been established. Among eight pairs of enantiomers synthesized, the R isomers (4b, 4j, and 4l) of three pairs showed greater potency than their corresponding S isomers, while in the remaining five pairs, the S isomers demonstrated equal or greater activity compared to their R counterparts [2].
Hydroxyl group significance: The tertiary hydroxyl group at the 4-position of the piperidine ring plays a crucial role in activity, as its removal through dehydration (compound 5e) resulted in complete loss of anti-tubercular activity (MIC >200 μg/mL) [2]. Interestingly, replacement with a cyano group (compound 5d) maintained some activity (MIC 25 μg/mL), though reduced compared to the lead compound.
The synthesis of piperidinol derivatives can be accomplished through several efficient synthetic routes, with the choice of method dependent on the specific substitution pattern desired.
Protocol 1: Synthesis via Epoxide Ring Opening
Protocol 2: Synthesis of Chiral Piperidinol Derivatives
Protocol 3: Improved Synthesis via N-Benzylation
Protocol 4: Determination of Minimum Inhibitory Concentration (MIC)
Protocol 5: Activity Against Non-tuberculous Mycobacteria
Protocol 6: Evaluation of Cytotoxicity in Mammalian Cells
Protocol 7: Assessment of In Vivo Anti-tubercular Activity
Protocol 8: Evaluation of MmpL3 Inhibition
The following diagram illustrates the mechanism of MmpL3 inhibition by piperidinol derivatives:
Figure 1: Mechanism of MmpL3 inhibition by piperidinol derivatives. Compounds such as PIPD1 bind to the MmpL3 transporter, inhibiting the transport of trehalose monomycolate (TMM) and subsequent conversion to trehalose dimycolate (TDM), ultimately leading to bacterial death through disrupted cell wall formation [4].
Protocol 9: Molecular Docking with Target Enzymes
Piperidinol derivatives represent a promising class of anti-tubercular agents with demonstrated activity against both Mycobacterium tuberculosis and non-tuberculous mycobacteria. The application notes and protocols detailed herein provide researchers with comprehensive methodologies for synthesizing, evaluating, and understanding the mechanism of action of these compounds. While challenges remain—particularly regarding the narrow therapeutic window observed with some derivatives in vivo—the continued optimization of this chemical class may yield candidates with improved efficacy and safety profiles.
Future research should focus on addressing cytotoxicity concerns through rational medicinal chemistry approaches, exploring novel substitution patterns to enhance selectivity, and conducting comprehensive ADMET studies to identify candidates with optimal pharmacokinetic properties. Additionally, investigation of combination therapies incorporating piperidinol derivatives with existing anti-tubercular drugs may reveal synergistic effects that could overcome resistance and improve treatment outcomes. The continued exploration of the piperidinol scaffold represents a valuable strategy in the global effort to combat tuberculosis, particularly in the face of rising drug resistance.
Hindered Amine Light Stabilizers (HALS) represent a revolutionary class of compounds that have transformed the durability and service life of polymeric materials since their commercial introduction. These stabilizers, derived primarily from 2,2,6,6-tetramethylpiperidinol scaffolds, function through a unique cyclic mechanism that provides exceptional protection against photo-oxidative degradation. Unlike traditional ultraviolet (UV) absorbers that operate by filtering harmful radiation, HALS do not absorb UV light in any significant manner but instead act as highly efficient radical scavengers that interrupt the degradation cascade at multiple points. This multifunctional capability enables HALS to deliver superior performance at significantly lower concentrations compared to conventional stabilizers, making them particularly valuable for applications requiring long-term weathering resistance such as automotive coatings, agricultural films, and outdoor construction materials.
The core structural feature of all HALS compounds is the sterically hindered piperidine ring, specifically the 2-piperidinol (2-hydroxypiperidine) structure where the nitrogen-centered functional group is protected by four methyl groups at the 2,6-positions. This strategic hindrance prevents the amine functionality from undergoing undesirable side reactions while allowing it to participate in the radical trapping processes that characterize the HALS mechanism. The exceptional efficiency of HALS is quantified by their ability to protect polymers through a regenerative cycle where a single HALS molecule can neutralize multiple radical species before being eventually consumed through secondary reactions. The following sections provide comprehensive technical information, experimental protocols, and formulation guidelines to optimize the performance of this compound-based HALS across various polymer systems.
The fundamental building block of hindered amine light stabilizers is the 2,2,6,6-tetramethyl-4-piperidinol structure, which provides the steric hindrance essential for both the stability and functionality of these compounds. The tetra-substitution pattern around the piperidine nitrogen creates a protected reactive center that can participate in radical scavenging while resisting degradation, alkylation, or other deactivating side reactions. The This compound moiety specifically refers to the hydroxy group at the 4-position of the piperidine ring, which enhances compatibility with polar polymer matrices and can serve as a synthetic handle for further derivatization to tailor physical properties such as molecular weight, volatility, and solubility.
Table 1: Fundamental Properties of this compound and Representative HALS Derivatives
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Water Solubility | Primary Applications |
|---|---|---|---|---|---|
| This compound | 101.15 | Not Specified | 180.4 | Moderate | Chemical intermediate |
| Tinuvin 770 | 481 | 81-85 | Decomposes | Low | Polypropylene, thick sections |
| Tinuvin 622 | 3100-4000 | 110-150 | Not Applicable | Very Low | Polyolefin films, fibers |
| Chimassorb 944 | >2000 | 115-125 | Not Applicable | Very Low | LDPE films, engineering plastics |
The steric hindrance in HALS molecules is quantified by the degree of substitution on the piperidine ring, with tetramethyl substitution representing the optimal configuration for most applications. This structural feature directly influences the redox potential of the amine functionality, enabling the formation of stable nitroxyl radicals while preventing the irreversible formation of nitrone species that would terminate the stabilizer's efficacy. Higher molecular weight HALS derivatives, such as oligomeric or polymeric forms, are designed through N-alkylation or N-alkoxylation of the this compound precursor to reduce volatility and extraction susceptibility while maintaining the essential radical scavenging capability of the hindered amine center.
The primary stabilization mechanism of HALS involves a complex series of reactions collectively known as the Denisov Cycle, named after the Russian chemist Evguenii T. Denisov who first proposed this cyclic regeneration process. This mechanism explains how a catalytic quantity of HALS can provide prolonged protection against polymer degradation by continuously regenerating the active stabilizer species. The cycle begins when the hindered amine (represented as R₂NH) undergoes oxidation to form a stable nitroxyl radical (R₂NO•), which serves as the key intermediate responsible for trapping damaging alkyl radicals generated during photo-oxidation.
The nitroxyl radical subsequently reacts with polymer alkyl radicals (P•) to form amino ethers (R₂N-OP) that can further react with peroxy radicals (POO•) and hydroperoxides (POOH) to regenerate the nitroxyl radical while converting these reactive species into stable, non-radical products. This continuous regeneration allows a single HALS molecule to neutralize multiple radical chains before eventually being consumed through termination reactions or side processes. The exceptional efficiency of this cycle is demonstrated by the fact that HALS can achieve stabilization effects at concentrations 5-10 times lower than those required for conventional UV absorbers or phenolic antioxidants, making them particularly valuable for applications where low additive loading is desirable.
Diagram 1: The Denisov Cycle illustrating the regenerative radical scavenging mechanism of HALS. The nitroxyl radical (R₂NO•) serves as the key intermediate that traps polymer alkyl radicals (P•) and is regenerated through reactions with peroxy radicals (POO•) and hydroperoxides (POOH).
Beyond the primary radical scavenging described by the Denisov Cycle, HALS demonstrate multiple secondary stabilization mechanisms that contribute to their overall effectiveness. These include:
Hydroperoxide Decomposition: HALS and their transformation products can catalytically decompose hydroperoxides (POOH) without generating additional free radicals, thereby preventing the initiation of new degradation chains. This non-radical decomposition pathway is particularly important during the later stages of polymer degradation when hydroperoxide concentrations accumulate and would otherwise accelerate the oxidation process through bimolecular initiation reactions.
Quenching of Excited States: Although not their primary mode of action, certain HALS derivatives can deactivate excited chromophores in polymers through energy transfer mechanisms, particularly carbonyl groups that form during photo-oxidation. This excited state quenching provides an additional layer of protection by preventing the Norrish-type reactions that would otherwise lead to chain scission and additional radical formation.
Complexation with Metal Impurities: The basic amine functionality in HALS can complex with pro-oxidant metal ions that may be present as contaminants in polymers, thereby reducing their catalytic activity in hydroperoxide decomposition reactions. This metal deactivation effect is particularly valuable in polyolefins that may contain residual catalyst metals from polymerization processes.
The relative contribution of each mechanism depends on the specific HALS structure, polymer substrate, and environmental conditions. However, the radical scavenging capability remains the dominant stabilization pathway, accounting for approximately 70-80% of the overall protective effect in most polyolefin applications.
The effectiveness of HALS varies significantly across different polymer systems due to differences in chemical compatibility, catalyst residues, processing conditions, and inherent susceptibility to photo-oxidation. The following guidelines provide optimized approaches for major polymer categories:
Polyolefins (PP, PE): HALS demonstrate exceptional performance in polypropylene and polyethylene, typically used at concentrations of 0.1-0.5% by weight. In thin-film applications, higher molecular weight HALS (e.g., Chimassorb 944, Tinuvin 622) are preferred due to their lower migration rates and reduced potential for extraction. For fiber applications, medium molecular weight derivatives (e.g., Tinuvin 770) offer an optimal balance between mobility and retention. Polypropylene homopolymers generally require higher HALS loadings than copolymers due to the absence of ethylene segments that can provide inherent stabilization.
Engineering Plastics: In polymers such as polyurethane, ABS, and polycarbonate blends, HALS selection must consider potential interactions with other additives and the polymer matrix itself. N-alkylated HALS derivatives generally show better compatibility with engineering plastics, while N-OR types may undergo transesterification reactions in polyester-based systems. In polyurethane coatings and elastomers, HALS with hydroxyl functionality (e.g., this compound derivatives) can potentially participate in crosslinking reactions, leading to improved permanence.
PVC and Halogen-Containing Polymers: Traditional HALS show limited effectiveness in rigid PVC due to acid-base reactions with HCl released during degradation, which protonates the amine functionality and prevents nitroxyl radical formation [1]. In these systems, HALS must be combined with acid scavengers such as hydrotalcites or epoxidized oils to maintain effectiveness. Alternatively, non-basic HALS derivatives with permanently alkylated nitrogen centers have been developed specifically for acidic polymer environments.
The stabilization performance of HALS can be significantly influenced by interactions with other additives commonly used in polymer formulations. Understanding these interactions is essential for developing optimized stabilization packages:
Phenolic Antioxidants: While phenolic antioxidants can complement HALS performance by providing processing stability, they may also compete for radicals during the initial oxidation phase, potentially reducing the efficiency of nitroxyl radical formation. This interaction is time-dependent and concentration-specific, requiring careful balancing to achieve synergistic effects rather than antagonism.
UV Absorbers (Benzophenones, Benzotriazoles): HALS combine synergistically with UV absorbers in many applications, particularly in transparent coatings and thick sections where surface protection and bulk stabilization are both required. The UV absorber functions as a surface shield that filters incident radiation, while HALS provides bulk stabilization through radical scavenging, resulting in comprehensive protection throughout the material thickness.
Phosphite Process Stabilizers: Secondary antioxidants such as phosphites and phosphonites can enhance HALS performance by reducing hydroperoxide concentrations during processing, thereby preserving the HALS for long-term stabilization. However, some phosphite hydrolysis products may interact with HALS, necessitating evaluation of specific combinations for each application.
Table 2: HALS Compatibility and Recommended Concentrations in Various Polymer Systems
| Polymer Type | Recommended HALS | Concentration Range (%) | Synergistic Combinations | Antagonistic Interactions |
|---|---|---|---|---|
| Polypropylene | Tinuvin 770, Chimassorb 944 | 0.2-0.5 | Phenolic antioxidants, UV absorbers | Sulfur-containing compounds |
| LDPE Films | Chimassorb 944, Tinuvin 622 | 0.1-0.3 | Phosphites, benzophenones | None significant |
| Polyurethane | Tinuvin 765, Tinuvin 292 | 0.3-0.7 | Benzotriazoles, benzoates | Strong acids, isocyanates |
| PVC | Alkylated HALS derivatives | 0.5-1.0 | Epoxidized oils, hydrotalcites | Conventional HALS, basic compounds |
Accelerated weathering tests provide controlled conditions to evaluate the performance of HALS-stabilized polymers within practical timeframes. The following protocol describes the standard methodology for assessing photostabilization efficiency:
Sample Preparation: Prepare injection-molded plaques or compression-molded films of the stabilized polymer with dimensions of 50mm × 90mm × 2mm. Include unstabilized controls and reference samples with known stabilizers for comparison. Condition all samples at 23°C and 50% relative humidity for at least 48 hours before testing to establish consistent initial properties.
Testing Conditions: Expose samples in a xenon-arc weatherometer equipped with borosilicate inner and outer filters to simulate daylight spectrum. Maintain black standard temperature at 65°C ± 3°C, chamber temperature at 38°C ± 3°C, and relative humidity at 50% ± 5%. Program light/dark cycles of 102 minutes of light followed by 18 minutes of dark with simultaneous water spray during dark periods to simulate rain effects.
Performance Monitoring: Remove samples at regular intervals (typically 250, 500, 1000, 2000, and 4000 hours) and evaluate mechanical properties (tensile strength, elongation at break), surface characteristics (gloss, chalking), and chemical changes (carbonyl index, hydroperoxide concentration). Plot degradation profiles to determine the induction period to embrittlement or 50% property retention, which serves as the primary metric for stabilizer efficiency.
This protocol enables direct comparison of different HALS structures and concentrations, providing structure-activity relationships that guide stabilizer selection for specific applications. The correlation between accelerated testing and actual outdoor exposure varies by polymer and climate conditions, but generally 1000 hours of xenon-arc exposure approximates 1-2 years of temperate climate outdoor exposure.
The carbonyl index is a sensitive indicator of photo-oxidative degradation in polymers, as carbonyl groups (ketones, aldehydes, carboxylic acids) form as primary oxidation products during chain scission events. This protocol describes the FTIR-based methodology for tracking carbonyl development:
Instrument Calibration: Configure Fourier-Transform Infrared (FTIR) spectrometer with resolution set to 4 cm⁻¹ and accumulation of 32 scans per spectrum. Establish baseline correction using polyethylene or polypropylene film without stabilizers as reference. Calibrate the wavelength accuracy using polystyrene film standards.
Spectrum Collection: Position each weathered sample in the FTIR sample holder and collect absorption spectra in the range 1800-1600 cm⁻¹, where the carbonyl stretching vibration appears. Take measurements at five different locations on each sample to account for heterogeneity, particularly in later stages of degradation where surface oxidation may be non-uniform.
Data Calculation: Determine the carbonyl index by calculating the ratio of the absorption at ~1712 cm⁻¹ (carbonyl band) to an internal reference band that remains relatively constant during degradation (~2720 cm⁻¹ for polyolefins, representing CH stretching). Plot carbonyl index versus exposure time to generate degradation curves, where the time to carbonyl index of 0.1 provides a quantitative measure of stabilizer effectiveness.
This method provides high sensitivity to early-stage oxidation, often detecting chemical changes before significant mechanical property deterioration occurs. For HALS evaluation, the reduction in carbonyl formation rate compared to unstabilized controls directly demonstrates the radical scavenging efficiency of the stabilizer system.
Electron Spin Resonance (ESR) spectroscopy provides direct detection and quantification of the nitroxyl radical intermediate central to the HALS mechanism, offering insights into stabilizer conversion and concentration during polymer degradation:
Sample Preparation: Prepare polymer films (0.1-0.5 mm thickness) containing 0.1-0.5% HALS. After subjecting samples to controlled UV exposure in a laboratory weathering device, precisely cut specimens of 2mm × 20mm and place in quartz ESR tubes. Avoid compression or folding that could alter the radical concentration.
ESR Parameters: Operate ESR spectrometer at X-band frequency (~9.5 GHz) with modulation frequency of 100 kHz, modulation amplitude of 1.0 G, microwave power of 5 mW, and sweep width of 100 G centered at g≈2.006. Maintain temperature at 25°C using variable temperature controller to ensure consistent signal intensity. Accumulate multiple scans (typically 5-10) to improve signal-to-noise ratio while avoiding saturation effects.
Quantitative Analysis: Prepare calibration standards using stable nitroxyl radicals (e.g., TEMPO) of known concentration in the same polymer matrix. Calculate nitroxyl radical concentration in test samples by double integration of the first-derivative ESR signal and comparison with the calibration curve. Plot nitroxyl radical concentration versus exposure time to track the formation and decay kinetics of this key intermediate throughout the degradation process.
This method directly validates the Denisov Cycle mechanism by demonstrating the correlation between nitroxyl radical formation and polymer stabilization, providing fundamental insights that complement performance-based evaluation methods.
Hydroperoxide concentrations serve as a critical indicator of oxidative stress in polymers, as these species represent key intermediates in the auto-oxidation chain reaction. This protocol describes the iodometric method for hydroperoxide quantification:
Sample Solution Preparation: Dissolve 1.0 g of polymer film or granules in 50 mL of chlorobenzene at 110°C under nitrogen atmosphere to prevent additional oxidation during dissolution. After complete dissolution, cool the solution to 25°C and add 5 mL of glacial acetic acid and 1 mL of freshly prepared saturated potassium iodide solution.
Reaction and Titration: Heat the mixture to 60°C for 30 minutes with occasional shaking to allow complete reduction of hydroperoxides by iodide, liberating iodine that produces a yellow-to-brown color depending on concentration. Cool the solution and titrate with 0.01 N sodium thiosulfate solution using a microburet until the solution becomes colorless. Include a blank sample without polymer to correct for any iodine liberation from the solvent or reagents.
Calculation: Calculate hydroperoxide concentration using the formula: [POOH] (mmol/kg) = (V - V₀) × N × 1000 / (2 × W), where V and V₀ are the sample and blank titration volumes (mL), N is the normality of thiosulfate solution, and W is the sample weight (g). Monitor hydroperoxide accumulation throughout weathering exposure to track the oxidation progress and evaluate HALS efficiency in decomposing these initiation sources.
For HALS-containing systems, this method typically shows a characteristic pattern of initial hydroperoxide accumulation followed by a decrease as the nitroxyl radical concentration increases, demonstrating the regenerative mechanism where HALS becomes more effective as oxidation progresses.
This compound-based hindered amine light stabilizers represent one of the most significant advancements in polymer stabilization technology, offering unparalleled protection against photo-oxidative degradation through their unique cyclic radical scavenging mechanism. The regenerative nature of the Denisov Cycle enables these stabilizers to provide long-term durability at relatively low concentrations, making them indispensable for applications ranging from automotive components to agricultural films. As polymer requirements evolve toward greater sustainability and extended service life, the role of HALS in maintaining material integrity becomes increasingly critical. Future developments will likely focus on specialized HALS structures with enhanced compatibility for engineering plastics, reactive HALS that copolymerize with matrix polymers for permanent stabilization, and bio-based alternatives that maintain performance while reducing environmental impact. The experimental protocols and formulation guidelines presented in this document provide a foundation for researchers to evaluate and optimize these advanced stabilization systems for their specific applications.
Piperidinol compounds—chemical structures featuring a piperidine ring with hydroxyl substitution—represent a promising chemotype in oncology drug discovery. These scaffolds demonstrate remarkable versatility, serving as core structures in multi-targeted kinase inhibitors, chemosensitizers, and apoptosis inducers. Their synthetic accessibility and capacity for extensive functionalization enable fine-tuning of pharmacodynamic and pharmacokinetic properties [1]. This document provides detailed experimental protocols for synthesizing key piperidinol derivatives and evaluating their anticancer efficacy through in vitro and in silico approaches, with a focus on VEGFR-2 inhibition and carbonic anhydrase isoform targeting [2] [3].
Table 1: Key Piperidinol Scaffolds in Anticancer Development
| Structural Class | Representative Compound | Primary Molecular Target(s) | Cancer Type(s) with Demonstrated Efficacy | Mechanistic Action |
|---|---|---|---|---|
| Hydroxypiperidine-substituted Thiosemicarbazones | Compound 5f (2,3-dichlorophenyl) [2] | Carbonic Anhydrase I/II (hCA I/II) [2] | Lung Cancer (A549) [2] | Inhibits tumor-associated CA isoforms, disrupting pH homeostasis; induces mitochondrial apoptosis [2]. |
| Piperidine-Oxadiazole Hybrids | 1-((5-((2-oxo-2-phenylethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-phenylpiperidine-4-carbonitrile derivatives (4Ia-Ii) [3] | Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) [3] | Colon Cancer, Lung Cancer [3] | Potent VEGFR-2 tyrosine kinase inhibition, suppressing angiogenesis [3]. |
| Piperidine-Triazole Hybrids | 1-((4-ethyl-5-((2-oxo-2-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-phenylpiperidine-4-carbonitrile derivatives (4IIa-IIi) [3] | Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) [3] | Colon Cancer, Lung Cancer [3] | Functions as VEGFR-2 inhibitor, blocking pro-angiogenic signaling [3]. |
| 1-(2-Aryl-2-adamantyl)piperazines | 1-(2-Phenyl-2-adamantyl)piperazine (6) and 1-[2-(4-fluorophenyl)-2-adamantyl]piperazine (7) [4] | Sigma Receptors (putative) [4] | Melanoma, Pancreatic, Breast, Lung [4] | Pleiotropic mechanism inducing LC3 accumulation (autophagy), PARP cleavage, and caspase-3 activation (apoptosis) [4]. |
Piperidinol derivatives exert anticancer effects through diverse mechanisms. A significant number of compounds, such as the piperidine-oxadiazole hybrids, function as VEGFR-2 tyrosine kinase inhibitors, blocking the pro-angiogenic signaling crucial for tumor growth and metastasis [3]. Other derivatives, like the hydroxypiperidine-substituted thiosemicarbazones, target carbonic anhydrase isoforms (hCA I/II), enzymes that help maintain an acidic tumor microenvironment conducive to cancer cell survival and invasion [2]. Furthermore, some compounds induce mitochondria-mediated apoptosis by modulating the Bax/Bcl-2 ratio and activating executioner caspases, while others, like the adamantyl-piperazine derivatives, can trigger autophagic cell death [5] [4]. The following diagram illustrates the primary signaling pathways targeted by these compounds.
This protocol outlines the synthesis of compound 5f, a potent hydroxypiperidine-substituted thiosemicarbazone, adapted from PMC12480515 [2].
Synthesis of 4-(4-hydroxypiperidin-1-yl)benzaldehyde (Intermediate 3):
Synthesis of Thiosemicarbazone Derivative 5f:
The synthetic workflow for this two-step process is summarized below.
This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of synthesized compounds and calculate their selectivity index (SI) for cancer cells versus normal cells [2].
% Cell Viability = [(Abs_treatment - Abs_blank) / (Abs_vehicle_control - Abs_blank)] × 100SI = IC₅₀ (non-cancerous cell line) / IC₅₀ (cancerous cell line)Table 2: Exemplary Cytotoxicity Data for Piperidinol Compound 5f [2]
| Cell Line | Cell Type | IC₅₀ (μM) | Selectivity Index (SI) |
|---|---|---|---|
| A549 | Human Lung Carcinoma | 0.58 ± 0.03 | 28.9 |
| BEAS-2B | Normal Lung Epithelium | 16.77 ± 0.81 |
This protocol evaluates the direct inhibitory activity of piperidinol-oxadiazole/triazole derivatives against the VEGFR-2 kinase enzyme [3].
% Inhibition = [1 - (Signal_compound / Signal_negative_control)] × 100This protocol provides a computational framework for predicting the binding mode, affinity, and stability of piperidinol compounds with their molecular targets (e.g., hCA II, VEGFR-2) [2] [3].
Piperidinol compounds offer a highly versatile and effective scaffold for developing novel anticancer agents with multi-targeting capabilities. The application notes and detailed protocols provided herein—covering synthetic chemistry, in vitro biological screening, and in silico modeling—establish a robust foundation for advancing these promising molecules through the drug discovery pipeline. The integration of these experimental and computational approaches is crucial for optimizing lead compounds, understanding their mechanism of action, and ultimately translating them into potential clinical candidates.
Esterification is the chemical reaction between a carboxylic acid and an alcohol, producing an ester and water. The reaction is acid-catalyzed and equilibrium-driven [1] [2].
The general mechanism, known as Fischer Esterification, follows the PADPED sequence: Protonation, Addition, Deprotonation, Protonation, Elimination, Deprotonation [2]. All steps are reversible, and the reaction reaches an equilibrium between starting materials and products.
Esterifying this compound involves reactions with the secondary amine and the alcohol group. Successful synthesis requires proper protection and deprotection strategies.
The following table summarizes the core methods for synthesizing this compound esters.
| Method | Reactants | Key Conditions | Key Characteristics | Example Application |
|---|---|---|---|---|
| Fischer Esterification | Carboxylic Acid, Alcohol | Acid catalyst (e.g., H₂SO₄, TsOH), heat, excess alcohol, water removal [1] [2] | Reversible reaction; requires equilibrium shift; suitable for a wide range of acids. | Preparation of aromatic esters of 1-methyl-4-piperidinol as analgesics [4]. |
| Acyl Chloride | Acid Chloride, Alcohol | Room temperature or warming; base may be required to scavenge HCl [1] | Can be violent; produces HCl fumes; often fast and high-yielding. | Synthesis of 4-(N-[11C]methyl)piperidinyl esters (e.g., acetate, propionate) as AChE substrates for PET imaging [5]. |
| Acid Anhydride | Acid Anhydride, Alcohol | Warming often required [1] | Slower than acyl chloride; milder conditions. | N/A |
This protocol is ideal for rapid, high-yielding reactions, particularly with sensitive or complex acids.
Use this method when starting directly from a carboxylic acid.
This compound esters are versatile scaffolds in medicinal chemistry.
| Problem | Potential Cause | Solution |
|---|---|---|
| Low Yield | Equilibrium limiting Fischer Esterification | Use excess alcohol or remove water with a Dean-Stark trap [2]. |
| Reaction Too Slow | Poor leaving group in Fischer Esterification | Switch to acid chloride or anhydride method [1]. |
| Multiple Products/Decomposition | Unprotected amine reacting | Ensure the piperidine nitrogen is properly protected before esterification [3]. |
The following diagram outlines the decision-making process for selecting the optimal esterification method.
Alzheimer's disease (AD), a progressive neurological disorder and the most common cause of dementia globally, is characterized by cognitive decline, memory loss, and behavioral changes. The cholinergic hypothesis posits that the decline in acetylcholine (ACh) levels, a neurotransmitter essential for memory and cognitive function, significantly contributes to AD symptomatology. Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes responsible for hydrolyzing ACh in synaptic clefts, making them prime therapeutic targets for symptom management. Notably, during late-stage AD, BChE takes on a compensatory role when AChE activity declines, highlighting the therapeutic advantage of targeting both enzymes. Currently, FDA-approved AChE inhibitors such as donepezil, rivastigmine, and galantamine represent the mainstay of AD treatment, yet their limited effectiveness necessitates the development of novel therapeutic agents [1].
Piperidine-based compounds have emerged as promising scaffolds for developing new cholinesterase inhibitors. The N-benzylpiperidine moiety of donepezil has inspired extensive research into piperidine derivatives due to its optimal interaction with the catalytic anionic site (CAS) of AChE. Recent drug discovery efforts have focused on designing multifunctional ligands that simultaneously target multiple pathological pathways of AD. Molecular hybridization strategies have successfully yielded novel piperidine derivatives that not only inhibit cholinesterases but also address other AD-related mechanisms, including β-amyloid aggregation, β-secretase (BACE-1) activity, and oxidative stress [2] [3]. These advanced compounds represent a significant evolution beyond single-target inhibitors, potentially offering more comprehensive therapeutic effects for this complex neurodegenerative disorder.
Recent medicinal chemistry campaigns have generated diverse piperidine-based compounds with improved binding interactions at both CAS and peripheral anionic site (PAS) of AChE, demonstrating enhanced inhibitory potency and interesting multitarget profiles. The strategic incorporation of heterocyclic systems and optimization of substitution patterns have yielded compounds with improved drug-like properties and blood-brain barrier (BBB) permeability. The following tables summarize key recent developments in this structural class:
Table 1: Recently Developed Piperidine-Based AChE Inhibitors and Their Biological Activities
| Compound | Chemical Class | AChE IC₅₀ | BChE IC₅₀ | Additional Activities | Key Structural Features |
|---|---|---|---|---|---|
| 5b [1] | Substituted cinnamoyl piperidinyl acetate | 19.74 ± 0.96 µM | >50 µM | Mixed-type inhibition | 2-chloro substitution on cinnamoyl ring |
| 5q [1] | Substituted cinnamoyl piperidinyl acetate | >50 µM | 13.49 ± 0.44 µM | - | 4-ethoxy-3-methoxy moiety |
| 5c [4] | Phenoxyethyl piperidine | 0.50 ± 0.05 µM | >100 µM | High AChE selectivity | Piperidinyl ethoxy pendant group |
| 7c [4] | Phenoxyethyl piperidine pyranocyclohexanone | 35.6 ± 3.7 µM | 2.5 ± 0.6 µM | Dual AChE/BChE inhibition | Michael addition product with pyranocyclohexanone |
| 23a [2] | Indole-piperidine amide | 0.26 µM (Kᵢ) | - | BACE-1 inhibition (Kᵢ = 0.46 µM) | Mixed-type inhibitor, excellent BBB permeability |
| 24b [2] | Indole-piperidine amide | 0.93 µM (Kᵢ) | 0.92 µM (Kᵢ) | Dual AChE/BChE inhibition | Mixed-type inhibitor, excellent BBB permeability |
| PD07 [3] | Piperine-derived multitarget ligand | Significant inhibition | Significant inhibition | BACE-1 inhibition, Aβ1-42 aggregation suppression | Piperazine cap group, neuroprotective |
Table 2: Selectivity Profiles of Piperidine-Based Cholinesterase Inhibitors
| Compound | AChE Selectivity | BChE Selectivity | Dual Inhibition | Therapeutic Index |
|---|---|---|---|---|
| 5b [1] | High | Low | No | Mixed-type inhibition (Kᵢ = 10.03 µM) |
| 5q [1] | Low | High | No | Superior BChE inhibition |
| 5c [4] | Very high | None | No | >200-fold selectivity for AChE |
| 7c [4] | Moderate | High | Yes | Balanced dual inhibition |
| 23a [2] | High | - | No (but dual AChE/BACE-1) | Mixed-type for both targets |
| 24b [2] | High | High | Yes | Balanced dual cholinesterase inhibition |
| PD07 [3] | Balanced | Balanced | Yes (multitarget) | Additional BACE-1 and anti-aggregation |
The structure-activity relationship (SAR) studies reveal that electron-withdrawing groups at specific positions significantly enhance AChE inhibitory activity. For instance, compound 5b with a 2-chloro substituent demonstrated the highest AChE inhibition (IC₅₀ = 19.74 µM) in its series, attributed to the strong electron-withdrawing nature and optimal steric positioning of the chlorine atom. Conversely, electron-donating groups at the ortho position (e.g., 2-methoxy in compound 5d) resulted in weaker AChE inhibition (30.58% at 50 µM), highlighting the importance of electronic effects in optimizing target binding [1].
The incorporation of heterocyclic systems such as indole rings has proven particularly valuable for achieving dual inhibition profiles. Compound 23a exemplifies this strategy, demonstrating potent mixed-type inhibition against both AChE (Kᵢ = 0.26 µM) and BACE-1 (Kᵢ = 0.46 µM), along with excellent BBB permeability in PAMPA assays. This multifunctional approach addresses both cholinergic deficits and amyloid pathology in AD, representing a significant advance in comprehensive disease management [2].
The synthesis of substituted cinnamoyl piperidinyl acetate derivatives (compounds 5a-q) follows a two-step procedure involving initial Knoevenagel condensation followed by amide coupling [1]:
Step 1: Synthesis of Cinnamic Acid Derivatives
Step 2: Amide Coupling with Piperidine
The preparation of phenoxyethyl piperidine analogs involves an SN2 reaction followed by Knoevenagel or Michael addition reactions [4]:
Step 1: Synthesis of Aldehyde Precursors
Step 2: Knoevenagel Condensation
Step 3: Michael Addition Products
The modified Ellman's spectrophotometric method provides a reliable protocol for evaluating AChE and BChE inhibitory activity [1] [4]:
Reagents and Solutions:
Procedure:
Data Analysis:
To determine the mechanism of inhibition, conduct kinetic studies using varying substrate concentrations:
Procedure:
The PAMPA-BBB (Parallel Artificial Membrane Permeability Assay for Blood-Brain Barrier) provides a high-throughput method for predicting BBB penetration:
Procedure:
Molecular docking provides insights into binding modes and interactions between piperidine derivatives and cholinesterase enzymes:
Protocol:
Protein Preparation:
Ligand Preparation:
Docking Procedure:
Analysis:
MD simulations assess the stability of protein-ligand complexes and explore conformational changes:
Protocol:
System Setup:
Simulation Parameters:
Simulation Procedure:
Trajectory Analysis:
The MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) method provides improved binding affinity predictions:
Protocol:
The structural determinants for potent and selective AChE inhibition have been systematically characterized through comprehensive SAR studies:
Piperidine Substitution Patterns:
Heterocyclic Integration:
Molecular Hybridization Strategies:
Critical Interactions:
Piperidine-based compounds represent highly versatile scaffolds for developing potent acetylcholinesterase inhibitors with potential applications in Alzheimer's disease therapy. The synthetic protocols outlined herein enable efficient preparation of diverse piperidine derivatives, while the comprehensive biological evaluation methods facilitate accurate assessment of cholinesterase inhibitory activity, enzyme kinetics, and blood-brain barrier permeability. Advanced computational approaches, including molecular docking, dynamics simulations, and binding free energy calculations, provide invaluable insights into binding modes and facilitate rational drug design. The continuing evolution of structure-activity relationship understanding has enabled the strategic design of multifunctional ligands that address the complex multifactorial pathology of Alzheimer's disease. These application notes and protocols provide researchers with comprehensive methodological guidance for advancing piperidine-based drug discovery programs in this critically important therapeutic area.
The global health threat of antimicrobial resistance (AMR) has reached critical levels, with traditional antibiotics becoming increasingly ineffective against multidrug-resistant (MDR) pathogens. The ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) represent particularly problematic organisms due to their extensive drug resistance profiles [1]. In this challenging landscape, antibiotic adjuvants have emerged as a promising strategy to revitalize existing antibiotics and combat resistance mechanisms. These adjuvants are compounds that enhance the efficacy of antibiotics without exerting direct antibacterial activity themselves, thereby reducing the selective pressure that drives resistance development [1].
Piperidinol derivatives represent a promising chemical class with significant potential as antibiotic adjuvants. The piperidine moiety is a six-membered heterocyclic amine containing one nitrogen atom and five carbon atoms in the sp3-hybridized state, and it represents one of the most important synthetic building blocks in pharmaceutical development [2] [3]. Piperidine-containing compounds are present in more than twenty drug classes, demonstrating their structural versatility and biological relevance [4]. Recent research has revealed that specific piperidinol derivatives exhibit potent activity against mycobacterial species, including Mycobacterium tuberculosis and Mycobacterium abscessus, by targeting crucial bacterial survival pathways [5] [6]. The structural flexibility of the piperidinol scaffold allows for extensive chemical modifications, enabling optimization of pharmacological properties and target specificity for adjuvant applications [2].
Piperidinol derivatives exhibit their antibiotic adjuvant activity through several specific molecular mechanisms that disrupt essential bacterial processes:
Inhibition of Mycolic Acid Transport: The piperidinol derivative PIPD1 specifically targets the mycolic acid transporter MmpL3 in mycobacterial species, including M. abscessus and M. tuberculosis. This inhibition blocks the transport of trehalose monomycolate, thereby preventing the mycolylation of arabinogalactan, an essential component of the mycobacterial cell wall. The compromised cell wall integrity increases bacterial susceptibility to co-administered antibiotics [5] [6].
Arylamine N-Acetyltransferase (NAT) Inhibition: Several piperidinol derivatives function as inhibitors of the bacterial enzyme arylamine N-acetyltransferase (NAT), which is essential for mycobacterial survival inside macrophages. These inhibitors operate through a prodrug-like mechanism where metabolic activation leads to the formation of bioactive phenyl vinyl ketone (PVK), which forms selective adducts with cysteine residues in the enzyme's active site, effectively inhibiting its function [7] [8].
Multi-Target Engagement: Whole-genome sequencing of M. smegmatis strains resistant to piperidinol derivatives revealed multiple single nucleotide polymorphisms (SNPs) across various genetic loci, indicating that these compounds likely engage multiple bacterial targets simultaneously. This multi-target mechanism reduces the likelihood of resistance development compared to single-target antibiotics [9].
Piperidinol derivatives also function as antibiotic adjuvants through broader resistance modulation mechanisms:
Efflux Pump Inhibition: Some piperidinol derivatives interfere with bacterial efflux pump systems, which are responsible for actively expelling antibiotics from bacterial cells, thereby reducing intracellular drug concentrations [1].
Membrane Permeabilization: Certain derivatives enhance membrane permeability, facilitating improved antibiotic penetration into bacterial cells and increasing the effective intracellular concentration of co-administered drugs [1].
Enzyme Inhibition: Piperidinols can inhibit bacterial enzymes such as β-lactamases that normally degrade antibiotics, protecting the activity of companion drugs [1].
The following diagram illustrates the primary mechanisms of action of piperidinol derivatives in mycobacterial species:
Extensive research has demonstrated the potent activity of piperidinol derivatives against various mycobacterial species, including drug-resistant strains. The following table summarizes the key efficacy data for leading piperidinol compounds:
Table 1: Anti-Mycobacterial Activity of Selected Piperidinol Derivatives
| Compound | Pathogen | Model System | Efficacy Metrics | Reference |
|---|---|---|---|---|
| PIPD1 | M. abscessus | In vitro | Potent activity against clinical strains | [5] |
| PIPD1 | M. abscessus | Macrophage infection model | Significant reduction in bacterial load | [6] |
| PIPD1 | M. abscessus | Zebrafish model | Increased embryo survival; Reduced bacterial burden | [6] |
| Piperidinol derivative | M. smegmatis | In vitro | Rapid killing; Selectivity index >30 fold | [9] |
| Bis-Mannich base analogue | M. smegmatis | In vitro | Rapid killing; Selectivity index >30 fold | [9] |
| FMD-88 | M. abscessus | In vitro | Promising active analogue | [5] |
| Piperidinol derivatives | M. tuberculosis | NAT enzyme inhibition | IC50 values in micromolar range | [7] |
The pharmacokinetic properties and safety profiles of piperidinol derivatives are crucial determinants of their therapeutic potential as antibiotic adjuvants:
Table 2: Pharmacokinetic and Safety Properties of Piperidinol Derivatives
| Compound | Administration Route | Key PK Parameters | Safety Profile | Reference |
|---|---|---|---|---|
| PIPD1 | Intraperitoneal | Serum concentration: promising; Elimination half-life: 3.2 hours | Favorable selectivity for mycobacteria | [5] |
| Piperidinol derivative | Not specified | Not fully characterized | Cytotoxicity selectivity index: >30 fold for mycobacteria | [9] |
| Bis-Mannich base | Not specified | Not fully characterized | Cytotoxicity selectivity index: >30 fold for mycobacteria | [9] |
The selectivity index of >30 fold for mycobacteria compared to mammalian cells indicates a favorable safety window for piperidinol derivatives, which is particularly important for adjuvant applications where chronic administration may be required [9]. The promising serum concentration and elimination half-life of PIPD1 (3.2 hours) following intraperitoneal administration support its potential for further pharmaceutical development [5].
The resazurin microtiter assay (REMA) provides a reliable, high-throughput method for determining the minimum inhibitory concentration (MIC) of piperidinol derivatives against mycobacterial strains [8].
Preparation of Compound Dilutions: Prepare two-fold serial dilutions of piperidinol derivatives in Middlebrook 7H9 broth across the microtiter plate, with final concentrations typically ranging from 64 µg/mL to 0.125 µg/mL. Include antibiotic controls and DMSO controls in each plate.
Inoculum Preparation: Adjust the optical density of logarithmic-phase mycobacterial culture to OD600 = 0.001 in fresh Middlebrook 7H9 broth, corresponding to approximately 5 × 10^5 CFU/mL.
Inoculation and Incubation: Add 100 µL of bacterial inoculum to each well containing 100 µL of compound dilution. Seal plates in a zip-lock bag with moistened paper towels to prevent evaporation. Incubate at 37°C for 5-7 days for slow-growing mycobacteria or 24-48 hours for rapid-growers like M. smegmatis.
Resazurin Addition and Incubation: After incubation, add 30 µL of resazurin solution (0.01%) to each well. Re-incubate plates for 4-24 hours until a color change is evident in the growth control wells.
Result Interpretation: The MIC is defined as the lowest compound concentration that prevents the color change of resazurin from blue (oxidized) to pink (reduced). Fluorescence measurements can provide quantitative data using a plate reader.
This protocol evaluates the efficacy of piperidinol derivatives against intracellular mycobacteria residing within macrophages, mimicking the natural infection environment [6].
Macrophage Culture: Seed macrophages at 2 × 10^5 cells/well in 24-well plates and incubate overnight to allow adherence.
Bacterial Infection: Infect macrophages at a multiplicity of infection (MOI) of 10:1 (bacteria:macrophage) for 4 hours.
Removal of Extracellular Bacteria: Wash wells twice with warm PBS to remove non-phagocytosed bacteria. Add fresh medium containing gentamicin (20 µg/mL) for 2 hours to kill remaining extracellular bacteria.
Treatment Application: Add test compounds (piperidinol derivatives alone or in combination with antibiotics) at predetermined concentrations. Include untreated infected controls and appropriate vehicle controls.
Incubation and Harvesting: Incubate plates for 72-96 hours. After incubation, remove supernatant and lyse macrophages with lysophosphatidylcholine solution (0.0125% in PBS) for 10 minutes at 37°C.
Viable Count Determination: Prepare serial dilutions of lysates in PBS and plate on Middlebrook 7H11 agar. Count colonies after 3-5 weeks of incubation at 37°C.
Calculate the percentage reduction in bacterial load compared to untreated controls using the formula: % Reduction = [1 - (CFU treated / CFU untreated)] × 100
The following workflow diagram illustrates the key stages in evaluating piperidinol derivatives as antibiotic adjuvants:
The checkerboard synergy assay evaluates the potential synergistic interactions between piperidinol derivatives and conventional antibiotics, providing critical data for adjuvant development [1].
Plate Preparation: Create a two-dimensional matrix of compound concentrations, with piperidinol derivatives diluted along the x-axis and antibiotics diluted along the y-axis.
Inoculation: Add standardized bacterial inoculum (5 × 10^5 CFU/mL final concentration) to each well.
Incubation: Incubate plates at appropriate conditions for 16-24 hours.
Fractional Inhibitory Concentration (FIC) Calculation: Determine the MIC of each agent alone and in combination. Calculate FIC indices using the formula: FIC index = (MIC of drug A in combination/MIC of drug A alone) + (MIC of drug B in combination/MIC of drug B alone)
The experimental data on piperidinol derivatives support their translational potential as antibiotic adjuvants, particularly for managing difficult-to-treat mycobacterial infections:
Treatment of Mycobacterium abscessus Infections: The potent activity of PIPD1 against M. abscessus clinical strains in vitro, in macrophages, and in zebrafish infection models highlights its potential for treating infections caused by this highly drug-resistant rapid-growing mycobacterium, which is particularly problematic in cystic fibrosis patients [6].
Combination Therapy for Drug-Resistant Tuberculosis: The activity of piperidinol derivatives against M. tuberculosis through inhibition of mycolic acid transport and NAT enzyme function positions them as promising candidates for inclusion in combination regimens against multidrug-resistant tuberculosis [5] [7].
Adjuvant for Conventional Antibiotics: Piperidinol derivatives can enhance the activity of existing antibiotics against resistant strains, potentially extending the clinical lifespan of currently available drugs and reducing treatment failure rates [1].
The development of piperidinol derivatives as antibiotic adjuvants offers several strategic advantages in the anti-infective drug development landscape:
Novel Mechanisms of Action: Unlike many conventional antibiotics, piperidinol derivatives target unique bacterial pathways such as mycolic acid transport (MmpL3) and arylamine N-acetyltransferase (NAT), reducing the likelihood of pre-existing resistance [5] [7].
Multi-Target Engagement: The identification of multiple genetic mutations in resistant strains suggests that piperidinol derivatives may engage several bacterial targets simultaneously, making the development of high-level resistance less probable compared to single-target agents [9].
Selective Anti-Mycobacterial Activity: The high selectivity index (>30 fold) for mycobacteria over mammalian cells indicates a favorable safety profile, which is particularly important for adjuvant agents that may require long-term administration [9].
Chemical Tractability: The piperidinol scaffold offers extensive opportunities for structural modification and optimization, allowing for the fine-tuning of pharmacological properties and target specificity [2] [3].
Piperidinol derivatives represent a promising class of antibiotic adjuvants with demonstrated efficacy against drug-resistant mycobacterial pathogens. Their novel mechanisms of action, including inhibition of mycolic acid transport via MmpL3 and targeting of arylamine N-acetyltransferase (NAT), coupled with their favorable selectivity profiles, position them as strong candidates for further development. The experimental protocols outlined provide comprehensive methodologies for evaluating their anti-mycobacterial activity, intracellular efficacy, and synergistic potential with conventional antibiotics.
Future research should focus on optimizing the pharmacological properties of lead piperidinol compounds, particularly their pharmacokinetic profiles and formulation stability. Additionally, more extensive in vivo studies in advanced animal models will be crucial for validating efficacy and safety prior to clinical translation. Exploration of broader spectrum activity against Gram-positive and Gram-negative ESKAPE pathogens would further expand the therapeutic utility of piperidinol derivatives as antibiotic adjuvants. With the continuing crisis of antimicrobial resistance, the development of such adjuvant approaches represents a critical strategy for preserving the efficacy of existing antibiotics and combating drug-resistant infections.
The global market for 2-Piperidinol (CAS 45506-41-0) is growing, driven by its critical role as an intermediate in pharmaceuticals. Understanding this context is key for R&D planning.
A primary synthetic route to piperidine derivatives involves the hydrogenation of pyridines [2]. The table below summarizes modern catalytic methods for this transformation, which you can use as a starting point for developing your own synthesis of this compound.
| Catalyst System | Key Features | Reported Limitations |
|---|---|---|
| Heterogeneous Cobalt [2] | Acid-free hydrogenation; effective in water; good stability | Not specified |
| Heterogeneous Ruthenium [2] | Diastereoselective cis-hydrogenation of multi-substituted pyridines | Not specified |
| Nickel Silicide [2] | First example of efficient Ni-catalyzed pyridine hydrogenation; high stability | Not specified |
| Iridium with P,N-ligand [2] | Asymmetric hydrogenation of 2-substituted pyridinium salts | Not specified |
| Rhodium/Pinacol Borane [2] | Highly diastereoselective access to fluorinated piperidines | Sensitive to moisture; incompatible with hydroxy, aryl, ester, and amide groups |
| Palladium/Catalytic Hydrogenation [2] | Access to fluorinated piperidines; tolerant of air and moisture; broad substrate scope | Not specified |
This section addresses common experimental challenges in synthesizing this compound and related piperidine scaffolds.
Q1: What are the most effective strategies to improve coupling efficiency during chain elongation? Coupling efficiency is critical for obtaining high yields and purity, especially for longer peptides.
Q2: How can I optimize the hydrogenation step to maximize yield and stereoselectivity? The hydrogenation of pyridine precursors is a pivotal step. The choice of catalyst dictates both yield and stereochemical outcome.
Q3: My synthesis yield is low. What general factors should I investigate?
Here is a detailed, scalable synthesis for a key piperidine scaffold, demonstrating strategic control over stereochemistry.
Stereodivergent Synthesis of 2-Substituted 3-Piperidinols [4]
This protocol outlines a concise (5-6 steps), scalable (up to 14 g), and highly diastereoselective (dr >19:1) route to both cis and trans diastereomers of 2-substituted 3-piperidinols.
The following diagram illustrates the logical decision-making process for optimizing your this compound synthesis, integrating the troubleshooting advice and protocols mentioned above.
To enhance your experimental success, consider these consolidated strategies:
The most detailed experimental protocol available involves the cooling crystallization of a similar compound, 2,2,6,6-Tetramethyl-4-piperidinol (TMP). The parameters can serve as a reference for optimizing the crystallization of other 2-Piperidinol derivatives [1].
The table below summarizes the key conditions and outcomes from this study:
| Parameter | Specification / Outcome |
|---|---|
| Compound | 2,2,6,6-Tetramethyl-4-piperidinol (TMP) |
| Selected Solvent | Ethanol [1] |
| Method | Cooling Crystallization [1] |
| Key Results | Average crystal diameter of 1110 μm and a narrow crystal-size distribution (diameter span of 0.715) [1] |
Here is a detailed methodology based on the published procedure for TMP [1]:
While specific FAQs are not available, successful purification depends on understanding the chemical nature of these compounds.
To help visualize the decision-making process for purification, the following workflow diagram integrates these considerations:
The piperidine moiety is a common feature in many drug candidates. Its sensitivity to acids stems from the basic nitrogen atom, which can be protonated. This protonation state is not just a chemical property; it is often essential for biological activity.
To manage acid sensitivity and control protonation, you can employ the following experimental strategies.
| Strategy | Description & Application | Key Consideration |
|---|---|---|
| Salt Formation | Co-crystallize with oxalate anions to form stable hydrogen oxalate or oxalate salts. This stabilizes the protonated form for characterization [1]. | Suitable for creating stable, characterizable solid forms of active compounds. |
| pH Control | Carefully control pH during synthesis, purification, and biological testing to maintain the desired protonation state [1]. | Critical for ensuring in vitro activity translates to in vivo efficacy. |
| Structural Analysis | Use X-ray crystallography to definitively determine the protonation state of your compound in the solid state [1]. | Provides unambiguous proof of structure and protonation. |
| Synthetic Pathway Design | Develop alternative synthetic routes to avoid steps with strongly acidic conditions that could degrade the core structure [2]. | Preserves the integrity of the acid-sensitive piperidinol scaffold. |
Here are methodologies adapted from recent literature that directly address the handling and analysis of piperidine-based compounds.
1. Protocol for Crystallization and Protonation State Analysis This method is used to obtain crystals suitable for determining the exact protonation state.
2. Protocol for Reductive Amination to Bypass Acid Sensitivity This synthetic route is effective when classic deprotection steps under acidic conditions lead to degradation.
The following diagram illustrates the core chemical relationship and handling concern for 2-Piperidinol.
What is the primary risk of exposing this compound-containing compounds to strong acids? The primary risk is not necessarily degradation, but an alteration of the protonation state. While this can be used strategically to form salts, uncontrolled protonation during synthesis or testing can prevent the compound from interacting correctly with its biological target, as the neutral form may have low affinity [1].
How can I monitor the protonation state of my compound during an experiment? Potentiometric titration and NMR spectroscopy in a pH-controlled environment are two key methods for an in-depth analysis of protonation states in solution [1]. X-ray crystallography provides the definitive structure in the solid state.
Are there stable salt forms of this compound-based compounds? Yes, compounds based on the piperidine scaffold can be isolated as stable oxalate or hydrogen oxalate salts, which are often the forms used for biological testing and characterization [1].
Here are answers to some common challenges you might encounter.
FAQ 1: What are the primary chemical strategies to improve metabolic stability? You can employ several strategic modifications to the piperidine scaffold to block common metabolic pathways:
FAQ 2: Which parts of the piperidinol molecule are most critical to modify? The key is to target the most metabolically labile positions, which often include:
FAQ 3: How do I experimentally assess metabolic stability? The standard in vitro method uses liver microsomes to estimate intrinsic clearance [2].
The diagram below illustrates this workflow.
The following table summarizes how different strategic modifications can impact key pharmacological parameters, using examples from the literature.
| Modification Strategy | Example Compound/Series | Impact on Metabolic Stability | Impact on Potency (e.g., IC₅₀, MIC) | Key Change |
|---|---|---|---|---|
| Deuterium (Isosteric) | sEH Inhibitor Analogs [1] | ~30% increase in half-life (human/rat microsomes) | Maintained low nanomolar potency | H → D substitution |
| Halogenation | p38α Kinase Inhibitors [2] | Improved stability; 52% parent remaining → stable | 10-fold potency improvement | Unsubstituted ring → 2,4-difluorobenzyloxy |
| Structural Rigidification | N-Phenyl Pyridinones [2] | Stable in human/rat microsomes (from poor stability) | Maintained high potency; high selectivity | N-benzyl → N-phenyl with ortho-substituents |
| Scaffold Optimization | Piperidinol-based MmpL3 Inhibitors [4] | N/A (SAR established) | MIC₉₉ = 0.125 µg/mL (PIPD1) | Aromatic parts & tertiary alcohol are essential |
For your experimental design, keep these points in mind:
The overall strategic approach to improving metabolic stability, from identification to verification, can be summarized as follows:
FAQ 1: What are the recommended storage conditions for 2-Piperidinol? Although specific data for this compound is limited, its chemical structure suggests it should be treated as a hygroscopic and potentially air-sensitive compound. The following conditions are recommended based on general principles for similar amino alcohols and heterocyclic compounds.
| Parameter | Recommended Condition | Rationale & Evidence |
|---|---|---|
| Temperature | 2-8°C (Refrigerated) | Prevents potential thermal degradation; standard for many organic compounds [1]. |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Protects against oxidation and moisture absorption from air [2]. |
| Container | Sealed, air-tight glass container | Minimizes exposure to atmospheric oxygen and water vapor. |
| Light Sensitivity | Protect from light | Standard practice to prevent photodegradation; multiple drug substances require this [1]. |
| Humidity | Desiccated environment | The compound is likely hygroscopic; use of desiccants (e.g., silica gel) is advised. |
FAQ 2: How can I determine if my this compound has degraded? You should suspect degradation if you observe the following:
Troubleshooting Guide: Common Scenarios
| Observation | Potential Cause | Investigative Action |
|---|---|---|
| Compound appears wet or clumped | Absorption of moisture from air (hygroscopic) | Perform a water content test (e.g., Karl Fischer titration). |
| Discoloration (e.g., yellowing) | Oxidative degradation | Analyze by HPLC and compare to a fresh reference standard [1]. |
| Purity decreases over time | General instability under storage conditions | Conduct a formal stability study as outlined below. |
A forced degradation study helps you understand the intrinsic stability of this compound and identify potential degradation products. The workflow below outlines this process.
Detailed Methodology:
Stress Conditions:
HPLC Analysis:
Understanding the chemistry of related piperidinol compounds can inform handling precautions. One study on a piperidinol-derived drug candidate noted that synthesis involved stabilization and that final product purification was challenging due to degradation, highlighting the potential sensitivity of this chemical class [3].
The following table outlines the primary mechanisms that can lead to a loss of biological activity for piperidinol-based compounds, along with their descriptions and observed consequences.
| Mechanism | Description | Consequence / Evidence |
|---|---|---|
| Aldehyde Impurity Formation [1] | Tertiary amine head groups in ionizable lipids can undergo oxidation/hydrolysis, generating reactive aldehyde impurities. | Aldehydes covalently bind to mRNA, forming mRNA-lipid adducts and deactivating the cargo during storage [1]. |
| Metabolic Instability [2] | The metabolic stability of the piperidine scaffold is highly dependent on functionalization at positions neighboring the nitrogen atom. | Leads to premature compound degradation, reducing efficacy; use of spirocyclic bioisosteres is recommended to improve stability [2]. |
| Covalent Inhibition Mechanism [3] | Some piperidinols act via a prodrug mechanism, being activated to form a reactive intermediate (e.g., Phenyl Vinyl Ketone). | Time-dependent, covalent inhibition of the target enzyme (e.g., mycobacterial arylamine N-acetyltransferase); while intentional, requires careful control [3]. |
To pinpoint the cause of activity loss in your experiments, you can employ the following diagnostic methods.
This protocol helps identify if reactive aldehydes are forming in your compound stock or formulation [1].
This protocol assesses the inherent stability of your piperidinol compound under various environmental stresses [4].
Q1: How can I improve the metabolic stability of my piperidinol lead compound? Consider incorporating spirocyclic bioisosteres of the piperidine ring. This structural modification is a recommended strategy to improve metabolic stability without compromising the desired biological activity [2].
Q2: Are there specific structural features that make piperidinol-based ionizable lipids more stable? Yes, recent research indicates that piperidine-based ionizable lipids (e.g., those with an N-methyl piperidine head group) can demonstrate superior long-term storage stability in mRNA/LNP formulations as liquids at refrigeration temperatures compared to other lipid structures. This is attributed to their ability to limit the generation of reactive aldehyde impurities [1].
The table below summarizes key methodologies, their mechanisms, and the quantitative effectiveness reported in recent studies.
| Technique | Mechanism | Key Formulation Excipients | Solubility/Dissolution Outcome |
|---|---|---|---|
| Nanoparticles (Flash Nanoprecipitation) [1] | Creates nanoscale particles to increase surface area for dissolution. | Eudragit L100-55, Poloxamer 188 | Increased aqueous solubility from 0.04 mg/mL to 52.31 mg/mL (a ~1300-fold increase) [1]. |
| Deep Eutectic Solvents (DES) [2] | Forms a hydrogen-bonded complex that disrupts the crystal lattice of the API. | Acidic counterparts (e.g., Ketoprofen, Gentisic Acid) | Enhanced solubility by 36% to 294% compared to pure piperine [2]. |
| Solid Dispersion [3] | Disperses the API at a molecular level within a hydrophilic polymer matrix. | PVP (K30), Eudragit | Improved dissolution rate; best formulations achieved ~40% release in distilled water [3]. |
Here are the detailed methodologies for the most effective techniques from the search results.
This method is highly effective for achieving a massive solubility boost and is suitable for both oral and intranasal administration routes in preclinical studies.
The following diagram illustrates the optimized experimental workflow for this protocol:
This method is more accessible for labs without specialized mixing equipment and can significantly improve dissolution rates.
Q1: Why is poor solubility such a major problem in drug development? Poor solubility is a primary liability in drug discovery as it can compromise the results of other biological assays, mask a compound's true properties, and negatively impact both pharmacokinetic and pharmacodynamic profiles. It is a leading cause of failure during discovery and development [4].
Q2: My piperidine derivative is not piperine. Can I still apply these techniques? Absolutely. The techniques described—nanoparticle formation, solid dispersions, and deep eutectic solvents—are established platform technologies for solubility enhancement. They are widely applicable to poorly soluble compounds across drug discovery, particularly for natural products and BCS Class II/IV molecules [5]. You would need to experimentally determine the optimal polymers, stabilizers, and ratios for your specific molecule.
Q3: How do I choose the best starting method for my new chemical entity (NCE)? Begin with a risk-versus-complexity assessment:
The key to preventing the degradation of 2-Piperidinol lies in understanding its inherent chemical reactivity. Research indicates that a this compound derivative is a major product of lysine oxidation and exists in a dynamic equilibrium with its ring-open form, an aldehyde [1]. This aldehyde group is highly reactive and is the primary cause of the following degradation pathways:
Here are answers to specific questions you might encounter, based on the underlying chemistry.
FAQ: Why does my this compound-containing compound form unexpected high-molecular-weight species in solution? The ring-open aldehyde form of this compound can undergo aldol condensation or form Schiff bases, leading to oligomerization and the appearance of high-molecular-weight species in analyses like LC-MS [1].
FAQ: What strategies can I use to stabilize this compound in my biological assays? To minimize degradation, your strategy should focus on shifting the equilibrium away from the reactive aldehyde and protecting it from nucleophilic attack.
| Strategy | Rationale & Method | Consideration |
|---|---|---|
| pH Control | Maintain a slightly acidic pH (e.g., pH 4-6). This promotes the formation of the stable, ring-closed this compound form over the ring-open aldehyde. | Avoid highly alkaline conditions that favor the aldehyde form. |
| Temperature Control | Store solutions at -20°C or -80°C and perform experiments on ice when possible. Lower temperatures slow down both the equilibrium dynamics and the condensation reactions. | Allow solutions to equilibrate to the required temperature before use. |
| Use of Amine Scavengers | Include low-molecular-weight amines like glycine or Tris in your buffer. These can compete for the reactive aldehyde, potentially protecting your target protein or compound. | High concentrations might interfere with your biological system or downstream analysis. |
| In-Situ Generation | Generate this compound immediately before use via enzymatic (e.g., Lysyl Oxidase) or chemical (e.g., polyphenol/copper) oxidation of lysine residues, rather than storing pre-formed compounds [1]. | Requires optimization of the oxidation reaction conditions in your biological system. |
To systematically evaluate the stability of this compound in your specific experimental conditions, you can follow this workflow. The diagram below outlines the key steps.
Diagram 1: A workflow for assessing this compound stability under different conditions.
The table below summarizes the reported biological activities of different piperidine-based compounds, demonstrating the diversity of their applications.
| Compound / Derivative Class | Reported Biological Activity | Key Experimental Findings | Reference |
|---|---|---|---|
| 4-Hydroxy-4-arylpiperidines (e.g., Compound 4b) | Anti-tuberculosis | MIC: 1.4 µg/mL against M. tuberculosis; Cytotoxic LD50 (Vero cells): 18.2 µg/mL; Therapeutic Index: 13.3. Advanced to in vivo testing. [1] | [1] |
| Piperidine-4-ol Derivative (e.g., Compound 5d) | Anti-tuberculosis | MIC: 25 µg/mL. Replacing the 4-hydroxy group with a cyano group retained some activity, while its removal abolished it. [1] | [1] |
| Chiral 3,4-Dihydroxy Piperidine (e.g., Compound 106) | α-Glucosidase Inhibition | IC50: 102.96 µM. This was 3-4 times more potent than the standard drug miglitol (IC50 = 360.20 µM). [2] [3] | [2] [3] |
| 1-Methyl-4-ethynyl-4-hydroxypiperidine (MEP) | Local Anesthesia | Showed promising local anesthetic effects in pharmacological models of conduction and terminal anesthesia. [4] | [4] |
| Piperine Derivatives (e.g., Compound 2a) | PPARγ Agonist (Potential for diabetes) | IC50: 2.43 µM in a PPARγ ligand screening assay, which was about 2 times more potent than the control drug rosiglitazone (IC50 = 5.61 µM). [5] | [5] |
A key takeaway from the research is that subtle changes to the piperidine scaffold can drastically alter biological activity and properties. The position of functional groups (e.g., 2-piperidinol vs. 4-piperidinol) and the stereochemistry of the molecule are particularly critical. [1]
For instance, in the anti-tuberculosis study, the 4-hydroxy group on the piperidine ring was found to be essential for activity, as its removal led to a complete loss of potency. [1] Furthermore, for chiral compounds, sometimes the R-isomer was more active, while in other pairs, the S-isomer showed superior activity, indicating a complex structure-activity relationship that is specific to the biological target. [1]
A detailed study highlights how researchers optimize a piperidinol "hit" compound and the experimental protocols involved. [1]
When evaluating piperidine derivatives for drug development, several factors beyond pure potency are crucial:
The following diagram outlines a typical workflow for the discovery and profiling of biologically active piperidine derivatives, integrating both experimental and computational steps.
Given the scarcity of direct comparisons, you may need to build your guide by inferring relationships from disparate studies. Here are some suggestions:
Piperidinol derivatives have been identified as potent, selective inhibitors of the mycobacterial enzyme arylamine N-acetyltransferase (NAT), which is essential for bacterial survival inside host macrophages and for cell wall lipid synthesis [1] [2].
The table below summarizes the antimycobacterial activity and enzyme inhibition data for a key series of piperidinol compounds:
| Compound Code | MIC vs. M. tuberculosis (µM) [2] | IC₅₀ vs. TBNAT (µM) [2] | IC₅₀ vs. MMNAT (µM) [2] | Cytotoxicity Selectivity Index (for mycobacteria) [1] |
|---|---|---|---|---|
| 1 (3-benzoyl-4-phenyl-1-methylpiperidinol) | 3.4 – 16.9 | 7.7 ± 0.9 | 1.3 ± 0.0 | >30-fold |
| 2 | 2.7 – 13.7 | 1.6 ± 0.1 | 0.16 ± 0.01 | >30-fold |
| 3 | 2.8 – 13.8 | 4.4 ± 0.1 | Not Determined | Information Missing |
| 4 | 2.3 – 11.7 | 1.1 ± 0.3 | 2.7 ± 0.4 | Information Missing |
| 5 | 3.4 – 16.9 | 1.2 ± 0.1 | 0.14 ± 0.02 | Information Missing |
Key Findings:
For researchers seeking to replicate or build upon these findings, here are the key methodologies from the cited studies.
1. Determination of Minimum Inhibitory Concentration (MIC)
2. NAT Enzyme Inhibition Assay
3. Mechanism of Action Studies
Piperidinols act as pro-drugs that undergo enzyme-mediated activation to exert their effect. The proposed mechanism can be visualized as follows:
Piperidinols offer a distinct profile compared to other novel anti-tubercular agents in development:
| Drug/Target Class | Representative Agents | Primary Mechanism of Action | Piperidinol Distinguishing Features |
|---|---|---|---|
| Piperidinols | 3-benzoyl-4-phenyl-1-methylpiperidinol and analogues [1] [2] | Inhibits arylamine N-acetyltransferase (NAT), disrupting cell wall lipid synthesis and intracellular survival [2]. | Novel target; potential action against latent TB; covalent, irreversible inhibitor [3] [2]. |
| DprE1 Inhibitors | BTZ043, PBTZ169, OPC-167832 [4] | Inhibits decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), blocking arabinan synthesis in the cell wall [4]. | Well-validated "magic drug target"; several candidates in clinical trials [4]. |
| MmpL3 Inhibitors | SQ109, Indole-2-carboxamides, SPIROs [5] | Inhibits mycobacterial membrane protein Large 3 (MmpL3), disrupting the transport of trehalose monomycolate (TMM) [5]. | Promising target for cell wall inhibition; diverse chemical classes identified [5]. |
| ATP Synthase Inhibitors | Bedaquiline [1] [5] | Inhibits the proton pump of ATP synthase, disrupting energy metabolism [5]. | Approved drug for MDR-TB; novel mechanism but has cardiac and hepatic safety concerns [5]. |
The table below consolidates key experimental findings on the bioactivity and selectivity of piperidinol and piperidone derivatives.
| Compound Name / Type | Biological Activity (MIC/CC₅₀) | Cytotoxicity (IC₅₀ / CC₅₀) | Selectivity Index (SI) | Assessed System |
|---|---|---|---|---|
| PIPD1 (Piperidinol derivative) | MIC: 0.125 μg/ml (vs. M. abscessus) [1] | IC₅₀: 25 μg/ml (Vero cells) [1] | 200 [1] | Mycobacterium abscessus infection [1] |
| Piperidinol derivative (Compound 1) | Active vs. M. smegmatis [2] | Cytotoxicity selectivity index >30-fold for mycobacteria [2] [3] [4] | >30 [2] [3] [4] | Mycobacterium smegmatis & M. tuberculosis [2] |
| P3, P4, P5 (Piperidone derivatives) | CC₅₀: ~2 μM (vs. HL-60 leukemia cells) [5] | Higher CC₅₀ in non-cancerous cells (e.g., Hs27, MCF-10A) [5] | SCI >1 (Varies by cell line) [5] | Human cancer vs. non-cancerous cell lines [5] |
Here are the core methodologies used in the cited studies to generate the above data.
This protocol is adapted from studies on PIPD1 and related compounds [1] [2].
Minimum Inhibitory Concentration (MIC) Determination:
Cytotoxicity Assay (IC₅₀ Determination):
Selectivity Index (SI) Calculation:
This protocol is used for evaluating piperidone derivatives like P3-P5 [5].
Cytotoxic Concentration (CC₅₀) Determination:
Selective Cytotoxicity Index (SCI) Calculation:
Understanding the mechanism helps rationalize the observed selectivity. A key pathway for antimicrobial piperidinols is illustrated below.
Diagram Title: Proposed Antimycobacterial Mechanism of Piperidinols
Pathway Description: Research indicates that piperidinol derivatives like PIPD1 exert their antibacterial effects by targeting MmpL3, a essential mycolic acid transporter in mycobacteria [1] [7]. The compound binds to MmpL3, inhibiting its flippase activity. This inhibition blocks the transport of trehalose monomycolate (TMM) to the cell envelope, thereby disrupting the synthesis of the vital mycolic acid layer of the cell wall, which ultimately leads to bacterial death [1] [7]. This specific targeting of a bacterial pathway is a key factor underlying the high selectivity index observed for these compounds.
When evaluating the SI data:
Piperidinol derivatives show activity against diverse biological targets. The table below summarizes key examples from recent research.
| Therapeutic Area / Target | Key Piperidinol Scaffold | Potency / Activity Data | Key SAR Insights | Primary Experimental Methods |
|---|
| Anti-TB (Menaquinone Biosynthesis, MenA) [1] | Aryl ether with central piperidine methylene ether [1] | IC₅₀ = 13–22 μM (MenA enzyme); GIC₅₀ = 8–10 μM (Mtb) [1] | • High lipophilicity (cLogP ~7.9) of lead compound limits drug-likeness. • Benzophenone moiety is a potential cytotoxic liability. • Eastern aniline moiety is a metabolic liability (demethylation). • Synergy observed with other ETC inhibitors [1]. | • Resazurin Microtiter Assay (REMA) for MIC [2] • IC₅₀ determination against MenA enzyme [1] • In vitro activity against M. tuberculosis (Mtb) [1] • Pharmacokinetic studies [1] | | Anti-TB & NTM (Mycolic Acid Transporter, MmpL3) [3] | PIPD1 and analogs (e.g., FMD-88) [3] | Active against M. tuberculosis and M. abscessus [3] | • The scaffold can tolerate slight modifications at specific sites. • Compound FMD-88 identified as a promising new analog. • PIPD1 showed promising serum concentration and an elimination half-life of 3.2 hours in mice [3]. | • Phenotypic screening for minimum inhibitory concentration (MIC) [3] • Pharmacokinetic studies (e.g., intraperitoneal administration in mice) [3] | | Antiviral (Influenza A/H1N1) [4] | N-substituted piperidine-4-carboxylic acids and esters [4] | Active against influenza A/Swine/Iowa/30 (H1N1); comparable to Tamiflu & Rimantadine [4] | • N-benzyl and N-phenylethyl substitutions showed activity. • Esterification (e.g., with cyclopropanecarboxylic acid) was tolerated. • Fluorine atom introduction can improve bioavailability and metabolic stability [4]. | • In vitro antiviral activity assay on MDCK cell line [4] • Cytotoxicity assessment via MTT test [4] | | Anticancer (Cytotoxicity) [5] | 3,5-bis(arylidene)-4-piperidones [5] | IC₅₀ values in low micromolar to submicromolar range against leukemia cell lines [5] | • Molecular shape, density, and topological indices are critical for activity. • Presence of two conjugated enone groups allows sequential interactions with cellular thiols. • An N-aroyl side chain can enhance potency by interacting with an auxiliary binding site [5]. | • In vitro cytotoxicity assays (e.g., against L1210, CEM, Molt4/C8 cells) [5] • QSAR modeling (GA-PLS, MLR) [5] |
For researchers looking to replicate or design related studies, here is a summary of the key experimental methodologies cited in the analyses.
The following diagram illustrates the menaquinone (MK) biosynthesis pathway, a key target for anti-tubercular piperidinol derivatives, and the general workflow for a phenotypic screen used to identify such inhibitors.
| Mechanism of Action | Compound / Core Structure | Experimental Data / Key Findings | Biological Model | Reference |
|---|
| Inhibition of Mycolic Acid Flippase (MmpL3) | PIPD1 (a piperidinol-containing molecule) | Bactericidal activity against M. tuberculosis mc26230 and MDR/XDR clinical isolates. MIC: Potent activity in whole-cell screening. Functional Assay: Inhibits TMM translocation in M. smegmatis spheroplasts expressing M. tb MmpL3. Resistance: SNPs in the mmpL3 gene confer resistance. | Mycobacterium tuberculosis [1] | | Induction of Apoptosis in Cancer Cells | 2608 & 2610 (dichloroacetyl-3,5-bis(benzylidene)-4-piperidones) | Cytotoxicity (CC₅₀): Low micromolar to nanomolar range against various cancer cell lines. Apoptosis Markers: ↑ ROS, mitochondrial depolarization, caspase-3/7 activation. Cell Cycle Arrest: G2/M and S phase arrest; increased sub-G0/G1 population (DNA fragmentation). Proteasome Inhibition: ↑ Poly-ubiquitinated protein levels. | Human cancer cell lines (e.g., CEM lymphoma, COLO 205 colon cancer) [2] | | Modulation of Signaling Pathways in Cancer | Piperine (1-piperoylpiperidine) | Cytotoxicity: Reduced viability (IC₅₀ ~150 µM) in head & neck cancer cells (HEp-2, SCC-25). Apoptosis & Cycle Arrest: Induced apoptosis; G2/M and S phase arrest. Migration/Invasion: ↓ Cell migration and expression of MMP2/9 genes. Pathways: Modulated ERK and p38 MAPK signaling; ↓ inflammatory molecules (PTGS2, PTGER4). | Head & neck cancer cell lines (HEp-2, SCC-25) [3] |
For the most promising mechanisms identified, here are the key methodological details from the studies.
This protocol is based on the study of the piperidinol-containing molecule PIPD1 [1].
This protocol is derived from work with piperidone-based anticancer agents 2608 and 2610, as well as the alkaloid piperine [2] [3].
The following diagram synthesizes the key signaling pathways modulated by piperine in head and neck cancer cells, as identified in the search results [3].
The diagram above illustrates how piperine influences multiple signaling pathways to exert anticancer effects. It acts on key cellular processes like proliferation, apoptosis, and migration, which are driven by molecular changes including MAPK pathway modulation, caspase activation, and reduced expression of metastasis-related genes (MMPs) and inflammatory molecules [3].
The data available is better suited for a guide that compares mechanisms across different disease areas rather than one that directly compares similar products. You could structure your guide around the two primary mechanisms:
The table below summarizes key experimental data for a series of piperidinol compounds, including their enzyme inhibition potency, antimycobacterial activity, and kinetic parameters [1] [2] [3].
Table 1: Inhibitory and Anti-tubercular Activity of Piperidinols
| Compound Code | TBNAT IC₅₀ (μM) | MMNAT IC₅₀ (μM) | Inactivation Rate (kₒbₛ, 10⁻³ min⁻¹) | Inactivation Half-Life (t₁/₂, min) | M. tuberculosis MIC (μM) |
|---|---|---|---|---|---|
| 2 | 1.6 ± 0.1 | 0.16 ± 0.01 | 110 ± 2 | 6.3 | 2.7 – 13.7 |
| 5 | 1.2 ± 0.1 | 0.14 ± 0.02 | 34 ± 2 | 20.4 | 3.4 – 16.9 |
| 1 | 7.7 ± 0.9 | 1.3 ± 0.0 | 9 ± 2 | 81.5 | 3.4 – 16.9 |
| 3 | 4.4 ± 0.1 | Not Determined | 573 ± 18 | 1.2 | 2.8 – 13.8 |
| 4 | 1.1 ± 0.3 | 2.7 ± 0.4 | 586 ± 115 | 1.2 | 2.3 – 11.7 |
Key Insights from the Data:
The data in Table 1 was generated using standardized biochemical and microbiological assays. Below are the core methodologies employed in these studies.
This protocol measures the direct inhibition of the NAT enzyme by piperidinols [2] [3].
This protocol evaluates the anti-tubercular activity of piperidinols in a whole-cell assay [3].
The experimental data strongly supports a unique mechanism of action for piperidinols, which is visualized in the diagram below.
Title: Proposed Covent Inhibition Mechanism of Piperidinols
This mechanism involves:
Piperidinols represent a promising class of anti-tubercular agents with a novel, covalent mechanism of action targeting the essential enzyme NAT.
The table below summarizes key findings from recent studies on compounds featuring piperidine and piperazine rings, highlighting their metabolic stability and other relevant pharmacological properties.
| Compound / Scaffold | Core Structure | Key Pharmacological Data | Metabolic Stability (in vitro half-life, t₁/₂) | Key Findings & Structural Insights |
|---|---|---|---|---|
| Aminopiperidine Leads [1] | Piperidine | High DAT affinity (Ki = 30.0 - 77.2 nM); minimal locomotor stimulation in mice (atypical DAT inhibitor profile) | Showed "moderate metabolic stability" in rat liver microsomes (specific t₁/₂ values not provided) | Bioisosteric replacement of piperazine with aminopiperidine explored to overcome "metabolic instability" of earlier piperazine-based leads [1]. |
| Piperazine Compound 1 [2] | Piperazine | Not the primary focus of the study | MLM: 2 min HLM: 3 min Classified as rapid clearance [2] | Major metabolism sites: aromatic rings (M1a/b) and nitrogen atoms (M2). "Fluorine-blocking" on aromatic rings and reducing electron density improved stability [2]. | | Stabilized Piperazine 29 [2] | Piperazine | Not the primary focus of the study | MLM: 113 min HLM: 105 min Classified as stable [2] | Demonstrated that strategic structural modifications (e.g., fluorination, heterocycle replacement) can drastically improve piperazine metabolic stability by >50-fold [2]. | | Piperidine vs. Piperazine in H3/σ1R Ligands [3] | Piperidine vs Piperazine | Compound 5 (Piperidine): hH3R Ki = 7.70 nM; σ1R Ki = 3.64 nM Compound 4 (Piperazine): hH3R Ki = 3.17 nM; σ1R Ki = 1531 nM [3] | Stability not measured, but illustrates strategic scaffold selection | Piperidine identified as a "critical structural element" for high dual H3/σ1 receptor affinity versus its piperazine analogue in a direct molecular comparison [3]. |
The methodologies below are standardized protocols for generating the type of metabolic stability data referenced in the table above.
The workflow for this standard experimental process is as follows:
When evaluating these scaffolds for drug discovery, consider the following insights from the literature:
Given the lack of a direct comparison for 2-Piperidinol, I suggest the following path forward:
| Compound Identifier | Cytotoxic Potency (CC50/IC50) | Key Cancer Cell Lines Tested | Evidence of Proteasome Inhibition | Primary Experimental Methods for Validation |
|---|---|---|---|---|
| 2608 & 2610 [1] | Low micromolar to nanomolar range | Breast, pancreatic, leukemia, lymphoma, colon | Increased levels of poly-ubiquitinated proteins [1] • Induced intrinsic apoptosis [1] | Cytotoxicity (CC50) assays [1] • Caspase-3/7 activation assays [1] • Western blot for ubiquitinated proteins [1] • Mitochondrial depolarization & ROS assays [1] |
| P1 & P2 [2] | Nanomolar concentrations | Leukemia/Lymphoma (e.g., HL-60, CCRF-CEM) | Transcriptome analysis (unfolded protein response) [2] • Upregulation of pro-apoptotic protein Noxa [2] | MTS cytotoxicity assays [2] • AmpliSeq transcriptome analysis & RT-qPCR [2] • Annexin V/PI staining for apoptosis [2] • Mitochondrial membrane potential assays [2] |
For researchers looking to validate the proteasome inhibition activity of novel compounds, the following key methodologies are essential.
The following diagram illustrates the established mechanism by which piperidone compounds induce cell death, integrating findings from multiple studies.
This mechanism is consistent with established proteasome inhibitors like Bortezomib, where inducing proteotoxic stress is a primary anti-cancer strategy [2] [4].